molecular formula C11H12BrN B1403030 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-25-0

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No. B1403030
M. Wt: 238.12 g/mol
InChI Key: KKZSOCJYXQWVDQ-UHFFFAOYSA-N
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Description

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular weight of 274.59 . It is also known as 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H12BrN.ClH/c12-9-2-1-8-6-13-7-11 (3-4-11)10 (8)5-9;/h1-2,5,13H,3-4,6-7H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Bronchodilator Activity

The rearrangement reaction of similar compounds, including 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with α,ω-dibromoalkanes, has led to the production of various spiro-compounds. Some of these compounds have demonstrated significant bronchodilator activity, indicating potential applications in respiratory medicine (Okuda, Yoshida, Hirota, & Sasaki, 2012).

Synthesis of New Derivatives

The synthesis of new derivatives, such as 2′-(2- and 3-Aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides, has been explored. These processes involve reactions with bromopropanoyl chloride and cyclic secondary amines, expanding the range of chemical derivatives available for various applications (Aghekyan, Mkryan, & Panosyan, 2019).

Catalysis and Synthesis

Research has also focused on catalytic processes and synthesis. For instance, the triphenylarsine-catalyzed cyclopropanation has been studied for the highly stereoselective synthesis of certain spiro compounds, demonstrating the utility of these compounds in advanced synthetic chemistry (Ren et al., 2008).

Photochromic Applications

Spiro compounds related to 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] have been developed with photochromic properties. These compounds can undergo thermal and photo-induced isomerization, suggesting potential applications in materials science, particularly in the development of photo-responsive materials (Voloshin et al., 2008).

Antimicrobial and Antioxidant Activity

Some derivatives of spiro compounds have been synthesized and tested for antimicrobial and antioxidant activities. While they showed weak or no antimicrobial activity, select compounds demonstrated promising antioxidant activities, indicating potential for therapeutic applications (Youssef & Amin, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZSOCJYXQWVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745146
Record name 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

CAS RN

885269-25-0
Record name 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 3
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 4
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 5
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 6
6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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